

# Application Notes and Protocols for Influenza Virus Antiviral Susceptibility Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for various assays used to determine the susceptibility of influenza viruses to antiviral drugs. Accurate assessment of antiviral susceptibility is crucial for surveillance, clinical management of infections, and the development of new antiviral agents.

### Introduction to Antiviral Susceptibility Testing

Influenza viruses are a significant cause of respiratory illness worldwide, and antiviral drugs are a key tool for treatment and prophylaxis. However, the effectiveness of these drugs can be compromised by the emergence of resistant viral strains. Therefore, routine monitoring of antiviral susceptibility is essential.[1][2][3]

Two main types of assays are used to assess antiviral susceptibility:

- Phenotypic assays: These assays measure the ability of a drug to inhibit influenza virus replication in cell culture. They directly assess the susceptibility of the virus to the drug.[1][4]
- Genotypic assays: These assays detect specific genetic mutations in the influenza virus genome that are known to confer resistance to antiviral drugs.[2][5]

This document details the protocols for several key phenotypic and genotypic assays.



#### **Phenotypic Assays**

Phenotypic assays provide a direct measure of how a virus responds to an antiviral drug. The results are typically reported as the concentration of the drug that inhibits a certain percentage of viral activity, most commonly the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).

#### **Neuraminidase (NA) Inhibition Assay**

This is the most common phenotypic assay for neuraminidase inhibitors (NAIs) like oseltamivir, zanamivir, and peramivir.[6][7] It measures the ability of the drug to inhibit the enzymatic activity of the viral neuraminidase protein.

Experimental Protocol: Chemiluminescent NA Inhibition Assay

- Virus Preparation: Propagate influenza virus in Madin-Darby canine kidney (MDCK) cells.[8]
   Clarify the cell culture supernatant by centrifugation to remove cellular debris. The viral titer can be determined by a plaque assay or TCID50 assay.
- Drug Dilution: Prepare serial dilutions of the antiviral drug in assay buffer.
- Assay Procedure:
  - Add diluted virus to the wells of a 96-well microtiter plate.
  - Add the serially diluted antiviral drug to the wells containing the virus and incubate.
  - Add a chemiluminescent NA substrate (e.g., a dioxetane-based substrate).
  - Incubate to allow for the enzymatic reaction.
  - Measure the luminescent signal using a plate reader.
- Data Analysis: The IC50 value is calculated by determining the drug concentration that results in a 50% reduction in the luminescent signal compared to the no-drug control.

Data Presentation: Representative NA Inhibition Data



| Virus Strain               | Antiviral Drug | IC50 (nM) | Fold-change<br>vs. Wild-Type | Interpretation            |
|----------------------------|----------------|-----------|------------------------------|---------------------------|
| A/H1N1pdm09<br>(Wild-Type) | Oseltamivir    | 1.5       | 1.0                          | Susceptible               |
| A/H1N1pdm09<br>(H275Y)     | Oseltamivir    | 150       | 100                          | Resistant                 |
| A/H3N2 (Wild-<br>Type)     | Zanamivir      | 0.8       | 1.0                          | Susceptible               |
| A/H3N2 (E119V)             | Zanamivir      | 40        | 50                           | Reduced<br>Susceptibility |

#### **Plaque Reduction Assay**

This assay measures the ability of an antiviral drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.[9][10][11] [12][13]

Experimental Protocol: Plaque Reduction Assay

- Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.[9][11]
- Virus Infection: Infect the cell monolayers with a standardized amount of influenza virus (e.g.,
   100 plaque-forming units per well) in the presence of serial dilutions of the antiviral drug.
- Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) with the corresponding drug concentrations.[10][13]
- Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
- Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.[9]
- Data Analysis: Count the number of plaques in each well. The EC50 value is the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.



#### **Microneutralization Assay**

This assay assesses the ability of an antiviral compound to neutralize the infectivity of the virus, thereby preventing virus-induced cytopathic effect (CPE).[14][15][16][17][18]

Experimental Protocol: Microneutralization Assay

- Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.[14][15]
- Virus-Drug Incubation: Pre-incubate a standard amount of influenza virus (e.g., 100 TCID50) with serial dilutions of the antiviral drug for 1 hour.
- Infection: Add the virus-drug mixture to the MDCK cell monolayers.
- Incubation: Incubate the plates for 3-5 days and observe for the development of CPE.
- Data Analysis: The endpoint can be determined by visual scoring of CPE or by using a cell viability assay (e.g., MTT or CellTiter-Glo). The EC50 is the drug concentration that protects 50% of the cells from virus-induced death.

### **Genotypic Assays**

Genotypic assays are used to detect specific mutations in the influenza virus genome that are known to confer resistance. These assays are generally faster than phenotypic assays and can be performed directly on clinical specimens.[2]

#### **Pyrosequencing**

Pyrosequencing is a real-time DNA sequencing method that can be used to rapidly detect known resistance-associated mutations.[6][19]

Experimental Protocol: Pyrosequencing for NA Mutations

- RNA Extraction: Extract viral RNA from the clinical sample or virus isolate.
- RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the region of the NA gene containing the potential resistance mutations. One of the PCR primers is biotinylated.



- Sequencing: The biotinylated PCR product is immobilized on streptavidin-coated beads and then sequenced using a pyrosequencer. The instrument detects the incorporation of nucleotides as flashes of light.
- Data Analysis: The resulting pyrogram is analyzed to determine the nucleotide sequence at the specific codons of interest and identify any resistance-conferring mutations.

Data Presentation: Representative Pyrosequencing Results

| Codon    | Wild-Type<br>Sequence | Mutant<br>Sequence | Amino Acid<br>Change | Associated<br>Resistance  |
|----------|-----------------------|--------------------|----------------------|---------------------------|
| 275 (N1) | CAC                   | TAC                | H275Y                | Oseltamivir               |
| 292 (N2) | AGA                   | AAA                | R292K                | Oseltamivir,<br>Zanamivir |
| 119 (N2) | GAG                   | GTG                | E119V                | Oseltamivir               |

#### **Next-Generation Sequencing (NGS)**

NGS allows for the sequencing of the entire influenza virus genome, providing a comprehensive view of all genetic variations, including novel mutations that may be associated with antiviral resistance.[20][21][22][23]

Experimental Protocol: Whole-Genome NGS

- RNA Extraction: Extract viral RNA from the sample.
- Library Preparation: Convert the viral RNA to cDNA and prepare a sequencing library. This involves fragmenting the cDNA, adding sequencing adapters, and amplifying the library.
- Sequencing: Sequence the library on an NGS platform (e.g., Illumina or Ion Torrent).
- Data Analysis: The sequencing reads are assembled to reconstruct the full viral genome.
   The genome sequence is then compared to a reference sequence to identify all nucleotide and amino acid changes, including those in the NA, M2, and PA genes that are targeted by antiviral drugs.



# Visualization of Workflows and Pathways Experimental Workflow for Phenotypic Antiviral Susceptibility Testing



Click to download full resolution via product page

Caption: Workflow for phenotypic antiviral susceptibility assays.

## Experimental Workflow for Genotypic Antiviral Susceptibility Testing



Click to download full resolution via product page

Caption: Workflow for genotypic antiviral susceptibility assays.

## Influenza Virus Replication Cycle and Antiviral Targets





Click to download full resolution via product page

Caption: Influenza virus replication cycle and targets of antiviral drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 2. Detection and management of antiviral resistance for influenza viruses PMC [pmc.ncbi.nlm.nih.gov]
- 3. storymd.com [storymd.com]
- 4. Phenotypic drug susceptibility assay for influenza virus neuraminidase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Detection of Molecular Markers of Antiviral Resistance in Influenza A (H5N1) Viruses Using a Pyrosequencing Method PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 10. Influenza virus plaque assay [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. Plaque Reduction Neutralization Test Creative Diagnostics [antiviral.creativediagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. An In Vitro Microneutralization Assay for Influenza Virus Serology PMC [pmc.ncbi.nlm.nih.gov]
- 15. Micro-neutralization (MN) Assay Protocol Creative Biolabs [neutab.creative-biolabs.com]
- 16. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 17. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [en.bio-protocol.org]
- 18. An In Vitro Microneutralization Assay for Influenza Virus Serology PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of a Seven-Target Pyrosequencing Assay To Improve the Detection of Neuraminidase Inhibitor-Resistant Influenza A(H3N2) Viruses - PMC [pmc.ncbi.nlm.nih.gov]



- 20. Next-Generation Sequencing: An Eye-Opener for the Surveillance of Antiviral Resistance in Influenza PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Next generation sequencing for whole genome analysis and surveillance of influenza A viruses PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Influenza Virus Genome Sequencing and Genetic Characterization | Influenza (Flu) |
   CDC [cdc.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Influenza Virus Antiviral Susceptibility Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143253#antiviral-susceptibility-assays-for-influenza-virus-in-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com